1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea
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Overview
Description
1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluorobenzyl group, a furo[2,3-c]pyridin-6(7H)-one moiety, and an ethyl linkage to the urea core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the furo[2,3-c]pyridin-6(7H)-one moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan ring precursor under acidic or basic conditions.
Introduction of the ethyl linkage: The furo[2,3-c]pyridin-6(7H)-one intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the fluorobenzyl group: The resulting intermediate is further reacted with 3-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form the desired product.
Urea formation: Finally, the compound is treated with an isocyanate derivative to introduce the urea functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(3-methylbenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea: Similar structure with a methyl group instead of fluorine.
1-(3-bromobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-3-1-2-12(10-14)11-20-17(23)19-6-8-21-7-4-13-5-9-24-15(13)16(21)22/h1-5,7,9-10H,6,8,11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARGNRIOKLVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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